molecular formula C23H22N2O2S B2731488 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946218-64-0

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2731488
CAS No.: 946218-64-0
M. Wt: 390.5
InChI Key: CNFGYDOJMHLUAV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a benzamide core linked to a tetrahydroquinoline and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine. The thiophene moiety is introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride. Finally, the benzamide group is attached through an amide coupling reaction using 3,4-dimethylbenzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the amide coupling step. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide or thiophene derivatives.

Scientific Research Applications

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with proteins or enzymes, potentially inhibiting their activity. The benzamide group may also play a role in binding to receptors or other biomolecules, modulating their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylthiophene: A simpler analog with only the thiophene ring.

    N-(thiophene-2-carbonyl)benzamide: Lacks the tetrahydroquinoline moiety.

    1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline: Missing the benzamide group.

Uniqueness

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to the combination of its three distinct moieties: benzamide, tetrahydroquinoline, and thiophene

Properties

IUPAC Name

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-15-7-8-18(13-16(15)2)22(26)24-19-10-9-17-5-3-11-25(20(17)14-19)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGYDOJMHLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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